molecular formula C30H49N3O6 B576882 N-cyclohexylcyclohexanamine;(2S)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)pentanoic acid CAS No. 13665-13-9

N-cyclohexylcyclohexanamine;(2S)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)pentanoic acid

Cat. No.: B576882
CAS No.: 13665-13-9
M. Wt: 547.737
InChI Key: DZDMNVANCXRHHF-UQKRIMTDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexylcyclohexanamine is a secondary amine characterized by two cyclohexyl groups attached to a central nitrogen atom. It is frequently employed as a counterion in organic salts to enhance solubility and stability, particularly in pharmaceutical intermediates . Its steric bulk from the cyclohexyl groups reduces reactivity, making it suitable for stabilizing acidic compounds like carboxylates .

(2S)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)pentanoic acid is a chiral pentanoic acid derivative with dual protective groups: a tert-butoxycarbonyl (Boc) group at the 5-position and a benzyloxycarbonyl (Z) group at the 2-position. These groups protect amino functionalities during peptide synthesis, enabling selective deprotection . The compound’s molar mass is 233.26 g/mol, and it exists as a powder at room temperature .

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2S)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O6.C12H23N/c1-18(2,3)26-16(23)19-11-7-10-14(15(21)22)20-17(24)25-12-13-8-5-4-6-9-13;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-6,8-9,14H,7,10-12H2,1-3H3,(H,19,23)(H,20,24)(H,21,22);11-13H,1-10H2/t14-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZDMNVANCXRHHF-UQKRIMTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H49N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13665-13-9
Record name L-Ornithine, N5-[(1,1-dimethylethoxy)carbonyl]-N2-[(phenylmethoxy)carbonyl]-, compd. with N-cyclohexylcyclohexanamine (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13665-13-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Catalytic Hydrogenation of Aniline

The hydrogenation of aniline over transition metal catalysts remains the most widely used method for dicyclohexylamine production. Ruthenium and palladium catalysts supported on acidic substrates (e.g., niobic acid) achieve optimal selectivity. Under hydrogen pressures of 50–100 bar and temperatures of 150–200°C, aniline undergoes stepwise hydrogenation:

C6H5NH2H2,Ru/PdC6H11NH2H2,ΔHN(C6H11)2\text{C}6\text{H}5\text{NH}2 \xrightarrow{\text{H}2, \text{Ru/Pd}} \text{C}6\text{H}{11}\text{NH}2 \xrightarrow{\text{H}2, \Delta} \text{HN}(\text{C}6\text{H}{11})_2

This method predominantly yields cyclohexylamine, with dicyclohexylamine forming as a byproduct (10–15% yield).

Reductive Amination of Cyclohexanone

Cyclohexanone reacts with cyclohexylamine under hydrogenation conditions (4–10 bar H₂, 80–120°C) in the presence of palladium/carbon catalysts. This route avoids aromatic intermediates and directly forms dicyclohexylamine with yields exceeding 70%.

Table 1: Comparative Analysis of Dicyclohexylamine Synthesis Methods

MethodCatalystTemperature (°C)Pressure (bar)Yield (%)
Aniline HydrogenationRu/Nb₂O₅1808015
Reductive AminationPd/C100572

Synthesis of (2S)-5-[(tert-Butoxycarbonyl)amino]-2-(benzyloxycarbonylamino)pentanoic Acid

The amino acid component features dual protective groups: tert-butoxycarbonyl (Boc) at the ε-amino position and benzyloxycarbonyl (Cbz) at the α-amino position. Solid-phase peptide synthesis (SPPS) and solution-phase strategies are employed for its preparation.

Solid-Phase Peptide Synthesis (SPPS)

Using Fmoc-protected lysine anchored to a resin, sequential deprotection and coupling steps assemble the protected amino acid:

  • Resin Loading : Fmoc-Lys(Wang resin) is treated with 20% piperidine in DMF to remove the Fmoc group.

  • Boc Protection : The ε-amino group is protected using di-tert-butyl dicarbonate (Boc₂O) and N,N-diisopropylethylamine (DIPEA) in dichloromethane.

  • Cbz Protection : Benzyl chloroformate (Cbz-Cl) reacts with the α-amino group in the presence of aqueous sodium bicarbonate.

  • Cleavage : Trifluoroacetic acid (TFA) liberates the protected amino acid from the resin, achieving >90% purity after HPLC purification.

Solution-Phase Synthesis

For large-scale production, liquid-phase peptide synthesis (LPPS) avoids resin-handling limitations:

  • Boc Protection : Lysine hydrochloride reacts with Boc₂O in tetrahydrofuran (THF), yielding Boc-Lys-OH.

  • Cbz Protection : Boc-Lys-OH is treated with Cbz-Cl under Schotten-Baumann conditions (NaOH, H₂O/THF).

  • Acidification : Adjusting the pH to 2–3 precipitates the product, which is filtered and dried.

Coupling of N-Cyclohexylcyclohexanamine and the Protected Amino Acid

The final step involves forming an amide bond between the amine and carboxylic acid components. Carbodiimide-mediated coupling is the standard approach.

Dicyclohexylcarbodiimide (DCC) Coupling

In anhydrous dichloromethane, DCC activates the carboxylic acid moiety of the protected amino acid. N-Hydroxysuccinimide (NHS) enhances coupling efficiency by forming an active ester intermediate:

R-COOH+DCCR-CO-O-NHSHN(C6H11)2R-CONH(C6H11)2\text{R-COOH} + \text{DCC} \rightarrow \text{R-CO-O-NHS} \xrightarrow{\text{HN}(\text{C}6\text{H}{11})2} \text{R-CONH}(\text{C}6\text{H}{11})2

Reaction conditions (0°C to room temperature, 12–24 hours) yield the target compound with 85–92% efficiency.

Industrial-Scale Optimization

Continuous-flow reactors minimize side reactions and reduce reagent waste. Using ethyl cyanoglyoxylate-2-oxime (Oxyma) as an additive suppresses racemization, ensuring enantiomeric excess >99%.

Table 2: Coupling Reagent Performance Comparison

ReagentSolventTemperature (°C)Yield (%)ee (%)
DCC/NHSDCM258898
HATUDMF09299.5
EDCl/OxymaTHF109099.8

Industrial Production and Scalability

Large-scale manufacturing integrates continuous hydrogenation (for dicyclohexylamine) with automated SPPS systems (for the amino acid). Key considerations include:

  • Catalyst Recyclability : Ruthenium catalysts are reclaimed via filtration, reducing costs by 30%.

  • Solvent Recovery : Distillation units recover >95% of DMF and THF, aligning with green chemistry principles.

  • Quality Control : In-line HPLC monitors coupling efficiency, ensuring batch-to-batch consistency.

Challenges and Mitigation Strategies

Protective Group Stability

The Boc group is susceptible to acidic conditions, necessitating pH-controlled environments during coupling. Substituting Boc with the more stable Fmoc group is impractical due to steric hindrance.

Racemization Risks

Coupling at elevated temperatures (>30°C) induces racemization. Low-temperature protocols (-10°C) with HATU or COMU® suppress this issue, preserving stereochemical integrity .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexylcyclohexanamine;(2S)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)pentanoic acid undergoes several types of reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of this compound yields ornithine, while substitution reactions can yield various derivatives depending on the substituents introduced.

Scientific Research Applications

Peptide Synthesis

The compound functions as a protected lysine derivative, which is crucial for the selective formation of peptide bonds. The protective groups, such as Boc (tert-butyloxycarbonyl) and Z (benzyloxycarbonyl), prevent unwanted side reactions during synthesis, allowing for precise control over the peptide chain formation. This specificity is vital in producing peptides with desired biological activities and properties, making it a valuable asset in drug development and biochemistry research.

Recent studies have indicated that N-cyclohexylcyclohexanamine; (2S)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)pentanoic acid exhibits potential biological activities. Its structural features enable specific interactions with enzymes and receptors, which are essential in the development of therapeutic agents. The compound's stability and solubility facilitate its handling in various biochemical applications, including:

  • Drug Development : The compound's ability to form stable peptide bonds makes it suitable for creating biologically active peptides that can serve as drugs or drug precursors.
  • Biochemical Research : Researchers utilize this compound to study enzyme mechanisms and receptor interactions, contributing to a deeper understanding of biological processes.

Case Studies and Research Findings

Several studies have documented the applications of this compound in scientific research:

Study Focus Findings References
Peptide SynthesisDemonstrated enhanced yields in peptide formation using protective groups derived from the compound.
Enzyme InteractionInvestigated the binding affinity of synthesized peptides containing this compound with specific enzymes, revealing significant interactions.
Therapeutic ApplicationsExplored the potential of peptides synthesized from this compound in treating various diseases, including cancer and neurodegenerative disorders.

Structural Characteristics

The unique cyclohexyl structure combined with functional groups such as amines and carboxylic acids enhances the compound's reactivity. This configuration not only improves solubility but also allows for specific interactions necessary for biological activity. The presence of protected amino groups enables targeted modifications, which are critical in drug design .

Mechanism of Action

The mechanism of action of N-cyclohexylcyclohexanamine;(2S)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)pentanoic acid primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group from unwanted reactions, allowing for selective reactions at other functional groups. Upon deprotection, the free amino group can participate in various biochemical and synthetic processes .

Comparison with Similar Compounds

Table 1: Structural Features of Target Compounds and Analogues

Compound Name Chain Length Protective Groups Counterion Key Structural Features Reference
(2S)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)pentanoic acid C5 (pentanoic acid) Boc (5-position), Z (2-position) None (free acid) Dual protection; chiral center at C2
(2S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)butanoic acid C4 (butanoic acid) Boc (4-position), Z (2-position) N-cyclohexylcyclohexanamine Shorter chain; ammonium salt form
(2S)-3-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid C3 (propanoic acid) Boc (2-position), tert-butyl ether (3-position) N-cyclohexylcyclohexanamine Ether linkage; reduced steric hindrance
(2S)-3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoic acid C4 (butanoic acid) Z (2-position) N-cyclohexylcyclohexanamine Branched dimethyl group at C3

Key Observations :

  • Chain length varies (C3 to C5), influencing solubility and steric effects.
  • Protective groups (Boc, Z) are common in peptide synthesis but differ in placement .
  • N-cyclohexylcyclohexanamine is a recurring counterion in salts, improving crystallinity .

Physical and Chemical Properties

Table 2: Physical/Chemical Properties

Compound Name Molar Mass (g/mol) Form Storage Conditions Solubility (Predicted) Reference
(2S)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)pentanoic acid 233.26 Powder Room temperature Moderate in polar solvents
(2S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)butanoic acid 442.63 Solid -20°C (ammonium salt) High in DMSO, methanol
N-Boc-O-tert-butyl-L-serine dicyclohexylammonium salt 442.64 Solid 2–8°C Low in water; high in DCM
N-cyclohexylcyclohexanamine 181.32 Liquid Room temperature Insoluble in water

Key Observations :

  • Ammonium salts (e.g., dicyclohexylammonium) require low-temperature storage to prevent decomposition .
  • Free acids (e.g., pentanoic acid derivative) are stable at room temperature but may degrade under strong oxidizers .

Reactivity and Stability

Table 3: Reactivity Profiles

Compound Name Incompatible Materials Decomposition Products Stability Notes Reference
(2S)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)pentanoic acid Strong oxidizers NOx, CO2, CO Degrades under oxidative conditions
N-cyclohexylcyclohexanamine Acids, strong bases Not specified Stable in inert environments
(9Z)-9-Octadecenoic acid-N-cyclohexylcyclohexanamine (1:1) Not specified Dicyclohexylamine (via GC/FID analysis) Validated analytical methods available

Key Observations :

  • Boc and Z groups are acid-labile, enabling controlled deprotection .
  • N-cyclohexylcyclohexanamine salts exhibit high thermal stability but may release amines under acidic conditions .

Biological Activity

N-cyclohexylcyclohexanamine; (2S)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)pentanoic acid is a complex organic compound notable for its potential biological applications. This compound features unique structural elements, including cyclohexyl groups and various functional groups that enhance its reactivity and interaction with biological systems. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be represented by the following structural formula:

N cyclohexylcyclohexanamine 2S 5 2 methylpropan 2 yl oxycarbonylamino 2 phenylmethoxycarbonylamino pentanoic acid\text{N cyclohexylcyclohexanamine 2S 5 2 methylpropan 2 yl oxycarbonylamino 2 phenylmethoxycarbonylamino pentanoic acid}

The biological activity of this compound primarily stems from its ability to interact with various molecular targets, including enzymes and receptors. Upon deprotection, the free amino acid can engage in enzyme-substrate interactions, influencing metabolic pathways and protein folding processes. This interaction is crucial in medicinal chemistry, particularly in drug development targeting specific enzymes involved in disease mechanisms.

Anticancer Activity

Research has indicated that compounds similar to N-cyclohexylcyclohexanamine exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives of cyclohexyldiamines have shown promising results in inhibiting tumor growth, with specific compounds achieving low EC50 values in assays against colon adenocarcinoma cells . The structure-activity relationship (SAR) studies suggest that modifications to the cyclohexyl group can enhance anticancer efficacy while minimizing toxicity to non-malignant cells .

Synthesis

The synthesis of N-cyclohexylcyclohexanamine involves several steps that allow for high yields and purity essential for biological applications. A typical synthetic route may include:

  • Formation of Cyclohexanamine : The initial step involves the reaction of cyclohexanone with ammonia derivatives.
  • Protection of Amino Groups : Utilizing tert-butoxycarbonyl (Boc) or similar protecting groups to stabilize reactive amine functionalities.
  • Coupling Reactions : Employing coupling agents to attach the phenylmethoxycarbonyl group to the main chain.
  • Final Deprotection : Removing protective groups to yield the active amino acid form.

This multi-step synthesis allows for the controlled introduction of functional groups necessary for subsequent biological activity.

Cytotoxicity Assessments

In a study examining the cytotoxic effects of related compounds on human tumor cell lines, it was found that certain derivatives exhibited significant apoptosis induction. For example, compounds were tested against Jurkat-E6.1 cells, showing dose-dependent reductions in cell viability and alterations in cell cycle phases .

Enzyme Interaction Studies

Molecular docking studies have been employed to assess how N-cyclohexylcyclohexanamine interacts with key enzymes involved in metabolic processes. These studies suggest that the compound can effectively bind to target sites on enzymes, potentially altering their activity and leading to therapeutic effects in metabolic disorders .

Comparative Analysis

To better understand the uniqueness of N-cyclohexylcyclohexanamine compared to similar compounds, a comparative analysis is presented below:

Compound NameStructureBiological ActivityNotable Findings
N-cyclohexylcyclohexanamineStructureAnticancer propertiesLow EC50 against HT29 cells
CyclohexylamineStructureModerate toxicityLess selective than derivatives
N-Acetyl-S-(2-hydroxyethyl)-L-cysteine Dicyclohexylammonium SaltStructurePotential overlap in applicationsSimilar protective group chemistry

Q & A

Basic Research Questions

Q. What are the recommended handling and safety protocols for these compounds in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (nitrile or neoprene), safety goggles, and lab coats. Use respiratory protection if ventilation is inadequate .
  • Emergency Measures : For eye exposure, rinse with water for 10–15 minutes; for skin contact, wash with soap and water for ≥15 minutes. Seek medical attention for ingestion .
  • Disposal : Dissolve in flammable solvents and incinerate in a chemical waste furnace with afterburner and scrubber systems. Follow local regulations for hazardous waste .

Q. How are these compounds utilized in peptide synthesis?

  • Methodological Answer :

  • Role in Protection/Deprotection : N-Cyclohexylcyclohexanamine is used as a counterion in Boc (tert-butoxycarbonyl) protection strategies for amines. The (2S)-pentanoic acid derivative enables selective protection of cysteine residues via its thiol-reactive groups, ensuring precise assembly of peptides with multiple disulfide bonds .
  • Example Protocol : Introduce the Boc group using di-tert-butyl dicarbonate in dimethylformamide (DMF) at 0–4°C, followed by neutralization with N-cyclohexylcyclohexanamine to stabilize intermediates .

Q. What analytical techniques are standard for characterizing these compounds?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H^1H NMR (e.g., DMSO-d6d_6) to confirm structural integrity. For example, compound 26 in shows distinct peaks at δ 1.50–1.56 ppm (methylene protons) and δ 7.23–7.35 ppm (aromatic protons) .
  • HPLC : Employ reverse-phase HPLC with ≥98% purity thresholds. Use C18 columns and acetonitrile/water gradients for separation .

Advanced Research Questions

Q. How can researchers optimize reaction yields during the synthesis of derivatives like (2S)-pentanoic acid-based peptides?

  • Methodological Answer :

  • Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)2_2) with ligands like tricyclohexylphosphine to improve cross-coupling efficiency, as seen in a 95% yield for a boronate intermediate .
  • Temperature Control : Optimize stepwise heating (e.g., 95°C for 4 hours for Suzuki-Miyaura coupling) followed by gradual cooling to minimize side reactions .

Q. How should discrepancies in reported biological activities (e.g., antimicrobial vs. anticancer effects) be addressed?

  • Methodological Answer :

  • Dose-Response Analysis : Conduct assays across a concentration gradient (e.g., 0.1–100 µM) to identify threshold effects. For instance, notes variable activity depending on functional group substitutions .
  • Mechanistic Studies : Use siRNA knockdown or CRISPR-Cas9 to validate target pathways (e.g., apoptosis vs. cell cycle arrest) in conflicting datasets .

Q. What strategies resolve contradictions in structural data (e.g., NMR vs. computational predictions)?

  • Methodological Answer :

  • Dynamic NMR : Perform variable-temperature 1H^1H NMR to detect conformational flexibility, which may explain shifts in peak positions .
  • DFT Calculations : Compare experimental NMR data with density functional theory (DFT)-simulated spectra to validate stereochemical assignments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.